5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester
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Overview
Description
5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a carboxylic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester typically involves the condensation of 3-aminoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves esterification of the carboxylic acid group using methanol and a suitable catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid methyl ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1H-pyrazole-3-carboxylic acid methyl ester
- 3-Amino-1H-pyrazole-4-carboxylic acid methyl ester
- 5-(4-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester
Uniqueness
5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester is unique due to the specific positioning of the amino group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 3-(3-aminophenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-6-9(13-14-10)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUBOEHIQCIKMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378106 |
Source
|
Record name | 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029104-49-1 |
Source
|
Record name | 5-(3-Amino-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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